N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C12H15F3N2 This compound features a benzene ring substituted with a trifluoromethyl group and two amine groups, one of which is further substituted with cyclopropyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common route starts with the nitration of 2-(trifluoromethyl)aniline to introduce nitro groups at the desired positions. This is followed by reduction to convert the nitro groups to amines. The final step involves the alkylation of the amine groups with cyclopropyl and ethyl halides under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and solvents to enhance yield and purity. Safety and environmental considerations are also paramount, necessitating the use of closed systems and proper waste management protocols.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, or potassium permanganate.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclopropyl and ethyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzene-1,4-diamine: Lacks the cyclopropyl and ethyl substitutions, making it less lipophilic and potentially less bioavailable.
N1-cyclopropyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine: Similar structure but with a methyl group instead of an ethyl group, which may affect its binding properties and reactivity.
N1-ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine: Contains both ethyl and methyl groups, potentially altering its chemical and biological properties compared to the cyclopropyl-substituted compound.
Uniqueness
N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the combination of its trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and its cyclopropyl and ethyl groups, which can enhance binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15F3N2 |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-N-cyclopropyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H15F3N2/c1-2-17(9-4-5-9)11-6-3-8(16)7-10(11)12(13,14)15/h3,6-7,9H,2,4-5,16H2,1H3 |
InChI Key |
RUSATPWVANGAKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.